molecular formula C19H19N3S B13368933 8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile

8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile

Cat. No.: B13368933
M. Wt: 321.4 g/mol
InChI Key: KSEHKMXIUHFUHI-UHFFFAOYSA-N
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Description

8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile is a complex organic compound that features a unique combination of pyridine, pyrrolidine, and thiochromane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the thiochromane core, followed by the introduction of the pyridine and pyrrolidine groups through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyridine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinyl (1-pyrrolidinyl)acetic acid dihydrochloride hydrate
  • Methanone, 1-pyrrolidinyl [4- (1-pyrrolidinyl)-3-pyridinyl]

Uniqueness

8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3S

Molecular Weight

321.4 g/mol

IUPAC Name

8-pyridin-3-yl-6-pyrrolidin-1-yl-3,4-dihydro-2H-thiochromene-5-carbonitrile

InChI

InChI=1S/C19H19N3S/c20-12-17-15-6-4-10-23-19(15)16(14-5-3-7-21-13-14)11-18(17)22-8-1-2-9-22/h3,5,7,11,13H,1-2,4,6,8-10H2

InChI Key

KSEHKMXIUHFUHI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C3=C(C(=C2)C4=CN=CC=C4)SCCC3)C#N

Origin of Product

United States

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